molecular formula C14H13NOS B171173 S-(2-amino-5-methylphenyl) benzenecarbothioate CAS No. 112308-07-3

S-(2-amino-5-methylphenyl) benzenecarbothioate

Cat. No. B171173
CAS RN: 112308-07-3
M. Wt: 243.33 g/mol
InChI Key: XRTSMONJWPJWSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(2-amino-5-methylphenyl) benzenecarbothioate, also known as AMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiol-containing compounds, which are known for their ability to interact with proteins and enzymes in biological systems.

Mechanism of Action

The mechanism of action of S-(2-amino-5-methylphenyl) benzenecarbothioate involves the inhibition of tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines. This inhibition leads to a decrease in the production of dopamine, norepinephrine, and epinephrine, which can have a wide range of effects on physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of S-(2-amino-5-methylphenyl) benzenecarbothioate have been studied extensively in animal models and in vitro systems. Some of the effects observed include a decrease in locomotor activity, a decrease in blood pressure, and an increase in prolactin secretion. These effects are thought to be mediated by the decrease in catecholamine synthesis caused by S-(2-amino-5-methylphenyl) benzenecarbothioate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using S-(2-amino-5-methylphenyl) benzenecarbothioate in lab experiments is its specificity for tyrosine hydroxylase. This allows researchers to selectively inhibit the synthesis of catecholamines without affecting other biochemical pathways. However, one of the limitations of using S-(2-amino-5-methylphenyl) benzenecarbothioate is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on S-(2-amino-5-methylphenyl) benzenecarbothioate. One area of interest is its potential use as a tool for studying the role of catecholamines in various physiological and pathological conditions. Another area of interest is the development of more selective and less toxic inhibitors of tyrosine hydroxylase, which could have broader applications in both basic and clinical research. Additionally, the use of S-(2-amino-5-methylphenyl) benzenecarbothioate in combination with other drugs or therapies could lead to new insights into the treatment of various diseases.

Synthesis Methods

S-(2-amino-5-methylphenyl) benzenecarbothioate can be synthesized using a variety of methods, including the reaction of 2-amino-5-methylphenol with thiophosgene, or the reaction of 2-amino-5-methylphenol with carbon disulfide in the presence of a base. These methods have been optimized over the years to yield high purity and yield of S-(2-amino-5-methylphenyl) benzenecarbothioate.

Scientific Research Applications

S-(2-amino-5-methylphenyl) benzenecarbothioate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of tyrosine hydroxylase, an enzyme that is involved in the synthesis of dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, researchers can study the role of these neurotransmitters in various physiological and pathological conditions.

properties

CAS RN

112308-07-3

Product Name

S-(2-amino-5-methylphenyl) benzenecarbothioate

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

S-(2-amino-5-methylphenyl) benzenecarbothioate

InChI

InChI=1S/C14H13NOS/c1-10-7-8-12(15)13(9-10)17-14(16)11-5-3-2-4-6-11/h2-9H,15H2,1H3

InChI Key

XRTSMONJWPJWSW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)N)SC(=O)C2=CC=CC=C2

synonyms

S-(2-AMino-5-Methylphenyl)thiobenzoate

Origin of Product

United States

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